molecular formula C17H18F3N3O4S B2502761 2-{[1-(3-Methoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine CAS No. 2380081-26-3

2-{[1-(3-Methoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine

Cat. No.: B2502761
CAS No.: 2380081-26-3
M. Wt: 417.4
InChI Key: NXZDYNLBHSUWMO-UHFFFAOYSA-N
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Description

2-{[1-(3-Methoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a trifluoromethyl group and an ether linkage to a piperidine ring, which is further substituted with a methoxybenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-Methoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 4-hydroxypiperidine with 3-methoxybenzenesulfonyl chloride under basic conditions to form the sulfonylated piperidine intermediate.

    Pyrimidine Ring Formation: The pyrimidine ring is constructed by reacting 2-chloro-4-(trifluoromethyl)pyrimidine with the sulfonylated piperidine intermediate in the presence of a base such as potassium carbonate.

    Final Coupling: The final step involves the coupling of the pyrimidine and piperidine intermediates under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-Methoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a thiol or sulfide.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Products include methoxybenzenesulfonyl aldehyde or carboxylic acid derivatives.

    Reduction: Products include methoxybenzenesulfonyl thiol or sulfide derivatives.

    Substitution: Products include substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

2-{[1-(3-Methoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases involving the central nervous system.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[1-(3-Methoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(4-Methoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine
  • 2-{[1-(3-Methylbenzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine
  • 2-{[1-(3-Methoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-(difluoromethyl)pyrimidine

Uniqueness

The uniqueness of 2-{[1-(3-Methoxybenzenesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the methoxybenzenesulfonyl group contributes to its binding affinity and selectivity towards certain molecular targets.

Properties

IUPAC Name

2-[1-(3-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O4S/c1-26-13-3-2-4-14(11-13)28(24,25)23-9-6-12(7-10-23)27-16-21-8-5-15(22-16)17(18,19)20/h2-5,8,11-12H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZDYNLBHSUWMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)OC3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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